Delta-5(6)-Dutasteride
Description
Structure
2D Structure
Properties
Molecular Formula |
C27H30F6N2O2 |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,8,13,15-17,19H,4,6-7,9-12H2,1-2H3,(H,34,37)(H,35,36) |
InChI Key |
BPXPCWANWHJPEV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5C3(CCC(=O)N5)C |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Considerations of Delta 5 6 Dutasteride
Advanced Spectroscopic Characterization Methodologies
The definitive identification and structural confirmation of Delta-5(6)-Dutasteride rely on a suite of sophisticated spectroscopic techniques. These methods provide complementary information, which, when pieced together, reveals the molecule's precise atomic connectivity, stereochemistry, and functional group arrangement.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of this compound, providing an exact mass measurement that facilitates the determination of its elemental composition.
Key Findings:
Molecular Ion Peak: In mass spectral analysis, this compound, as an isomer of dutasteride (B1684494), exhibits a molecular ion peak corresponding to that of the parent compound. iosrjournals.orgingentaconnect.com Studies on dutasteride and its isomers consistently report a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 529. iosrjournals.orgnih.govacs.org
Accurate Mass Measurement: HRMS provides the high mass accuracy required to confirm the molecular formula C₂₇H₃₀F₆N₂O₂. iosrjournals.orgdrugbank.com This precision is crucial for distinguishing it from other potential impurities or related compounds with similar nominal masses. nih.govacs.org
Fragmentation Analysis: Collision-induced dissociation (CID) spectra of the protonated molecule provide insights into the compound's structure. nih.govacs.org While specific fragmentation patterns for this compound are not extensively detailed in the public domain, the fragmentation of the dutasteride framework generally involves characteristic losses and cleavages of the steroid nucleus and the side chain. nih.govacs.org
Table 1: High-Resolution Mass Spectrometry Data for Dutasteride Isomers
| Parameter | Observed Value | Reference |
| Molecular Formula | C₂₇H₃₀F₆N₂O₂ | iosrjournals.orgdrugbank.com |
| Molecular Weight | 528.53 g/mol | iosrjournals.org |
| [M+H]⁺ Ion (m/z) | 529.4 | iosrjournals.org |
| [M-H]⁻ Ion (m/z) | 527.1 | iosrjournals.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of this compound in solution. Both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed for a complete structural assignment.
Key Findings from Analogous Isomer Studies:
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each proton. The key differentiating feature for this compound compared to dutasteride (which has a double bond at the 1,2-position) would be the presence of signals corresponding to vinylic protons at the 5 and 6 positions. Signals for the methyl groups, aromatic protons on the bis(trifluoromethyl)phenyl moiety, and the amide proton are also critical for assignment. iosrjournals.org Comparative analysis of ¹H NMR spectra between dutasteride and its isomers has been shown to reveal significant shifts, particularly for protons in the vicinity of the isomeric feature. iosrjournals.org
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by showing the chemical shifts of all carbon atoms. The presence of two sp² hybridized carbons in the steroid A/B ring system, corresponding to the C5 and C6 positions, would be a definitive marker for this compound. The chemical shifts of the carbonyl carbon and the carbons of the trifluoromethyl groups are also important diagnostic signals. iosrjournals.org
Table 2: Representative ¹H and ¹³C NMR Spectral Data Comparison for Dutasteride and an Isomeric Impurity
| Position | Dutasteride Shift (ppm) | Isomer Impurity Shift (ppm) | Reference |
| ¹H NMR | |||
| NH | 9.35 (s) | 9.35 (s) | iosrjournals.org |
| Aromatic-H | 7.95 (m) | 7.95 (m) | iosrjournals.org |
| 17-H | 2.3 (t) | 3.5 (t) | iosrjournals.org |
| ¹³C NMR | |||
| C=O (Amide) | 165.0 | 175.0 | iosrjournals.org |
| C-17 | 55.0 | 50.0 | iosrjournals.org |
Note: The data for the "Isomer Impurity" is provided as an example of how NMR shifts can differ between isomers. Specific data for this compound is not publicly available.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the this compound molecule.
Key Findings:
IR Spectroscopy: The IR spectrum of dutasteride and its isomers clearly indicates the presence of key functional groups. researchgate.netnih.gov
N-H Stretching: A band in the region of 3200-3400 cm⁻¹ corresponds to the stretching vibration of the amide N-H group.
C=O Stretching: Strong absorption bands around 1680 cm⁻¹ and 1600 cm⁻¹ are characteristic of the amide and α,β-unsaturated lactam carbonyl groups, respectively. iosrjournals.org For this compound, the position of the lactam carbonyl stretch would be influenced by the location of the double bond at the 5,6-position.
C-F Stretching: Strong bands associated with the C-F bonds of the trifluoromethyl groups are also expected.
Table 3: Key Infrared Absorption Bands for Dutasteride and its Isomers
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| Amide C=O | ~1683 | iosrjournals.org |
| Lactam C=O | ~1607 | iosrjournals.org |
X-ray Crystallography for Absolute Configuration Determination (if applicable)
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including its absolute configuration.
Applicability to this compound:
While a specific crystal structure for this compound is not publicly available, X-ray diffraction studies have been performed on dutasteride itself, revealing its crystalline and molecular structure. researchgate.net
If a single crystal of sufficient quality can be obtained, X-ray crystallography would unequivocally determine the atomic coordinates, bond lengths, bond angles, and torsion angles of this compound. researchgate.net This would provide indisputable proof of the double bond's location at the 5,6-position and confirm the stereochemistry at all chiral centers.
Isomeric Purity and Diastereomeric Analysis Techniques
Ensuring the isomeric purity of a pharmaceutical compound is critical. For this compound, this involves separating it from dutasteride and other potential isomers.
Key Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the isomeric purity of dutasteride and its related compounds. iosrjournals.orgresearchgate.netnih.gov Reversed-phase HPLC methods, often using C18 columns, are capable of separating various isomers. nih.gov The development of specific methods is crucial to achieve adequate resolution between this compound and the parent drug, as well as other positional isomers. researchgate.netnih.gov
Preparative HPLC: For the isolation of pure this compound for characterization purposes, preparative HPLC is employed. iosrjournals.org This allows for the collection of a sufficient quantity of the isolated isomer for subsequent spectroscopic analysis. iosrjournals.org
Capillary Electrophoresis (CE): CE can offer an alternative or complementary technique to HPLC for the separation of closely related isomers, sometimes with higher efficiency.
Conformational Analysis and Energetics of this compound
The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves understanding the spatial arrangement of its atoms and the energy associated with different conformations.
Steroidal Framework: The core of this compound is a rigid 4-azasteroid nucleus. The introduction of a double bond at the 5,6-position will significantly influence the conformation of the A and B rings compared to dutasteride. This change in geometry can affect how the molecule interacts with its biological target, the 5α-reductase enzyme. nih.gov
Computational Modeling: In the absence of an experimental crystal structure, molecular mechanics and quantum mechanical calculations are valuable tools for predicting the low-energy conformations of this compound. These computational studies can provide insights into the relative stabilities of different conformers and the energy barriers for interconversion. nih.gov The analysis of drug-like molecules has shown that ligands often bind in conformations that are not their global minimum energy state. nih.gov
Synthetic Pathways and Chemical Transformations of Delta 5 6 Dutasteride
Retrosynthetic Analysis and Strategic Disconnections for Delta-5(6)-Dutasteride
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors, revealing potential synthetic pathways. princeton.edu For this compound, the analysis identifies several key strategic disconnections.
Amide Bond Disconnection (C17-N): The most logical primary disconnection is the amide bond linking the steroidal framework to the 2,5-bis(trifluoromethyl)phenyl moiety. This simplifies the target into two key synthons: the activated C17-carboxylic acid of the 4-aza-steroid core and 2,5-bis(trifluoromethyl)aniline. This is a common final step in the forward synthesis, often involving the conversion of the carboxylic acid to a more reactive species like an acid halide to facilitate amide formation. lookchem.com
A-Ring Lactam Disconnection (C3-N4, C4-C5): The 4-aza-3-one (δ-lactam) structure of the A-ring can be disconnected. This retrosynthetic step opens the A-ring to reveal a 5-oxo-A-nor-3,5-secoandrostan-3-oic acid derivative. lookchem.com In the forward direction, this corresponds to a cyclization reaction, typically achieved by reacting the seco-acid with ammonia (B1221849) or an ammonia source at high temperatures. lookchem.com
C5-C6 Double Bond Disconnection: The defining feature of the molecule, the Δ⁵ double bond, can be disconnected through a functional group interconversion. This points to a precursor with a leaving group at either C5 or C6, which could undergo an elimination reaction. Alternatively, it suggests a precursor that can be selectively dehydrogenated. The synthesis of the saturated 5α-androstane skeleton, a precursor to Dutasteride (B1684494), involves a catalytic hydrogenation step. lookchem.com To achieve the Δ⁵ isomer, this hydrogenation step would be omitted or replaced by a dehydrogenation reaction later in the sequence.
A simplified retrosynthetic scheme based on these disconnections would identify 3-oxo-4-androstene-17β-carboxylic acid as a potential starting material, a common precursor in the synthesis of related azasteroids. lookchem.comresearchgate.net
Novel Synthetic Approaches for this compound Derivatives
Modern synthetic strategies for azasteroids focus on improving efficiency, reducing the use of toxic reagents, and enhancing purity. While many reported syntheses target Dutasteride (the Δ¹ isomer), the intermediates and methods can be adapted to produce Δ⁵ derivatives.
One approach involves the reaction of 5-oxo-A-nor-3,5-secoandrostan-3-oic acid with ammonia in refluxing ethylene (B1197577) glycol to yield the 4-aza-androst-5-en-3-one core. lookchem.com This intermediate possesses the required C5-C6 double bond. Subsequent steps would involve the modification of the C17 side chain and its final amidation with 2,5-bis(trifluoromethyl)aniline.
Another strategy involves the controlled dehydrogenation of a saturated 4-aza-5α-androstan-3-one precursor. The choice of dehydrogenating agent is critical for controlling the position of the resulting double bond. While reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of silylating agents are often used to create the Δ¹ double bond in Dutasteride, different conditions or reagents could favor the formation of the thermodynamically stable Δ⁵ isomer. lookchem.comrasayanjournal.co.in The formation of a (17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1,5(6)-diene-17 carboxamide has been identified as an impurity in some Dutasteride syntheses, indicating that the C5-C6 double bond can be formed under certain dehydrogenation conditions. rasayanjournal.co.in
An improved process for Dutasteride synthesis utilizes a benzoyl protecting group on the lactam nitrogen. rasayanjournal.co.in This strategy involves dehydrogenation at a late stage, which allows for easier purification of the intermediates. Applying this methodology with a focus on isolating the Δ⁵ isomer could represent a viable pathway.
Stereoselective Synthesis Methodologies for this compound Isomers
The stereochemistry of the this compound core is complex, with multiple chiral centers inherited from the steroid starting material. The primary challenge in stereoselective synthesis is maintaining the integrity of these centers throughout the chemical transformations.
Most synthetic routes begin with naturally occurring steroids, which provide the desired trans-fusion of the B, C, and D rings. The stereocenter at C17, which bears the carboxamide side chain, is also typically derived from the starting material.
A key stereoselective step in the synthesis of related saturated 5α-azasteroids is the catalytic hydrogenation of the 4-aza-androst-5-en-3-one intermediate. lookchem.com This reaction, often using a platinum oxide catalyst, stereoselectively adds hydrogen to the α-face of the molecule to set the 5α-configuration. lookchem.com For the synthesis of this compound, this step is bypassed, and the C5-C6 double bond is retained. The potential for isomerization or migration of this double bond must be carefully managed in subsequent steps to avoid the formation of unwanted isomers. The formation of the 5β-isomer of Dutasteride has been noted as a potential impurity, arising from traces of the 5β-precursor, highlighting the importance of stereochemical control in the early stages. lookchem.com
Process Optimization and Yield Enhancement in this compound Synthesis
Recent improvements have focused on several key areas:
Minimizing Steps: Shortening the synthetic sequence reduces material loss and cost.
Avoiding Chromatography: Replacing chromatographic purification with crystallization simplifies the process and makes it more scalable. An optimized process for Dutasteride successfully abolished column chromatography. researchgate.net
Reagent Selection: Replacing toxic and expensive reagents with safer, cheaper alternatives is a key goal. For instance, moving away from selenium-based dehydrogenation reagents avoids toxic by-products. rasayanjournal.co.in
Impurity Control: A significant challenge is controlling the formation of related impurities. One scalable process identified and characterized several impurities, including those arising from overoxidation or the presence of stereoisomers in the starting materials. lookchem.com Purification via recrystallization from solvent systems like acetonitrile (B52724)/hydrochloric acid or tetrahydrofuran/water has been shown to be effective in achieving high purity (>99.8%). lookchem.com
| Toxicity Profile | Use of potentially toxic reagents | Abolished toxic/expensive reagents | Avoids selenium compounds |
Reaction Mechanism Studies in this compound Synthetic Routes
Understanding the mechanisms of key reactions is fundamental to controlling selectivity and improving yields.
Dehydrogenation with DDQ: The introduction of a double bond using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common step. The mechanism is believed to proceed via a hydride abstraction from the steroid backbone by DDQ, forming a carbocation intermediate. This is often facilitated by first converting the lactam into a silyl (B83357) imino ether with an agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA). lookchem.com The carbocation then loses a proton to form the double bond, and the regiochemical outcome (e.g., Δ¹ vs. Δ⁵) depends on the relative acidities of the available protons and the steric environment.
A-Ring Formation: The cyclization of the 5-oxo-A-nor-3,5-secoandrostan-3-oic acid with ammonia involves an initial reaction between the C3-oic acid and ammonia to form an amide. lookchem.com This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the C5-ketone, forming a hemiaminal intermediate. Subsequent dehydration yields the cyclic enamine, which is the 4-aza-androst-5-en-3-one core.
Amide Formation: The final step of coupling the C17-carboxylic acid with the aniline (B41778) typically involves activating the carboxylic acid. This can be done by converting it to an acid chloride using reagents like oxalyl chloride or thionyl chloride. The mechanism is a standard nucleophilic acyl substitution, where the aniline nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion to form the stable amide bond.
Chromatographic and Spectrometric Methodologies for Delta 5 6 Dutasteride Analysis
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
Chiral HPLC for Enantiomeric and Diastereomeric Separation
The Dutasteride (B1684494) molecule contains multiple chiral centers, leading to the possible existence of various stereoisomers. iosrjournals.org The separation of these isomers is critical, as they may possess different physiological activities. Chiral HPLC is the preferred method for this purpose, utilizing chiral stationary phases (CSPs) that can selectively interact with different stereoisomers. hplc.eunih.govnih.gov
While specific chiral separation methods for Delta-5(6)-Dutasteride are not extensively detailed in publicly available literature, the general approach involves screening various CSPs and mobile phase conditions to achieve enantiomeric or diastereomeric resolution. sigmaaldrich.com For instance, research on Dutasteride has focused on separating its 17α-epimer and β-isomer, demonstrating the capability of HPLC to resolve such closely related diastereomers. ijrpc.comresearchgate.netresearchgate.net Normal-phase HPLC on silica (B1680970) gel can also be effective for separating diastereomers derived from a chiral compound. nih.govnih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and substantially faster analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.
A stability-indicating UPLC method has been reported for the analysis of Dutasteride and its related impurities. researchgate.net This method allows for the rapid and efficient separation of the active ingredient from potential degradants and process-related impurities, making it highly suitable for quality control and stability testing environments.
Method Development and Optimization Protocols for this compound
Developing a robust and reliable HPLC method for this compound involves a systematic optimization of several chromatographic parameters. The goal is to achieve adequate resolution of all relevant impurities from the main compound and each other, with good peak shape and sensitivity. japsonline.com
Key steps in method development include:
Column Selection: C18 columns are the most common starting point due to their versatility. nih.govctppc.org
Mobile Phase Optimization: Various combinations of organic modifiers (acetonitrile, methanol) and aqueous phases (water, buffers) are tested. nih.govijpbs.com The pH of the buffer is a critical parameter that can be adjusted to improve peak shape and selectivity. ukaazpublications.comwjpsonline.com Both isocratic and gradient elution modes are explored; gradient elution is often necessary to resolve a complex mixture of impurities with different polarities. ijrpc.com
Parameter Adjustment: Flow rate and column temperature are fine-tuned to optimize resolution and analysis time. nih.gov
Validation: Once optimized, the method is validated according to International Council for Harmonisation (ICH) guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. japsonline.comijrpc.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in this compound Research
Due to the low volatility of this compound, Gas Chromatography (GC) is not suitable for its direct analysis. However, GC coupled with Mass Spectrometry (GC-MS) is an indispensable tool for the control of volatile and semi-volatile impurities that may be present in the drug substance from the manufacturing process. peerj.comresearchgate.netthermofisher.com
The synthesis of Dutasteride involves various organic solvents, which must be controlled at trace levels in the final product. peerj.com GC methods, often employing a headspace sampler (GC-HS) for volatile solvents (e.g., methanol, acetonitrile (B52724), toluene) and direct injection for less volatile ones (e.g., pyridine, dimethylformamide), are developed for this purpose. peerj.comresearchgate.net For potentially genotoxic impurities with very low permissible limits, such as benzene (B151609) or carbon tetrachloride, the high sensitivity and specificity of a mass spectrometry detector are required. peerj.comresearchgate.net These methods are rigorously validated to ensure they can accurately quantify residual solvents and other volatile impurities according to regulatory guidelines. peerj.comresearchgate.net
| Technique | Analytes | Detector | Purpose | Reference |
|---|---|---|---|---|
| GC-HS | Methanol, acetonitrile, dichloromethane, ethyl acetate, heptane, toluene | FID | Control of volatile solvents | peerj.comresearchgate.net |
| GC-Direct Injection | Pyridine, dimethylformamide, 1,4-dioxane, acetic acid, ethylene (B1197577) glycol | FID | Control of less volatile solvents | peerj.comresearchgate.net |
| GC-MS | Benzene, carbon tetrachloride, 1,2-dichloroethane | MS | Limit tests for toxic impurities | peerj.comresearchgate.netresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling (Non-human/In vitro)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. It is particularly valuable for trace-level quantification and structural elucidation of impurities and metabolites.
In the context of Dutasteride research, LC-MS has been used to identify process-related impurities found in laboratory batches. researchgate.netnih.gov Studies have successfully identified compounds such as desmethyl dutasteride, dihydro dutasteride, and various isomers of dutasteride by analyzing their mass-to-charge ratios (m/z). researchgate.netnih.gov
Furthermore, LC-MS/MS is the method of choice for in vitro metabolite profiling. nih.gov It can be used to determine and quantify the major metabolites of Dutasteride, such as 4'-hydroxydutasteride, 6β-hydroxydutasteride, and 1,2-dihydrodutasteride. nih.govmdpi.com The high sensitivity of LC-MS/MS allows for the detection of these metabolites at very low concentrations. researchgate.netresearchgate.net The fragmentation patterns observed in the MS/MS detector provide structural information that helps in the unambiguous identification of the metabolites.
Capillary Electrophoresis (CE) Techniques for Purity Assessment
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their electrophoretic mobility in an electric field. nih.gov It offers advantages such as rapid analysis times, minimal sample and solvent consumption, and high resolving power, making it a valuable tool for impurity profiling and purity assessment of pharmaceuticals. nih.govresearchgate.net
While specific applications of CE for the analysis of this compound are not widely published, the technique holds significant potential. Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates charged molecules based on their charge-to-size ratio. nih.gov For chiral compounds like Dutasteride and its isomers, chiral selectors (e.g., cyclodextrins) can be added to the background electrolyte to enable the separation of stereoisomers. researchgate.net CE is particularly well-suited for analyzing drugs with stereochemical centers and can serve as a complementary technique to HPLC for comprehensive impurity profiling. researchgate.netdntb.gov.ua
Hyphenated Techniques for Comprehensive this compound Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive analysis of pharmaceutical impurities like this compound. These methods provide a powerful combination of high-resolution separation and detailed structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the most prevalent and powerful hyphenated technique for the analysis of Dutasteride and its related compounds. The coupling of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with a mass spectrometer allows for the separation of impurities from the active pharmaceutical ingredient (API) and their subsequent identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.
In forced degradation studies of Dutasteride, a dehydrogenated product has been observed. One study identified a degradation product with a mass-to-charge ratio (m/z) of 527.5 under acidic hydrolysis conditions, which was attributed to dehydrogenation ijpsr.com. It is important to note that the expected [M+H]+ ion for this compound would be approximately m/z 527.5.
The fragmentation pattern of Dutasteride in tandem mass spectrometry (MS/MS) typically shows a transition from the precursor ion at m/z 529.1 to a prominent product ion at m/z 461.2 ijpsr.com. This fragmentation is a valuable reference for identifying related impurities. While specific fragmentation data for this compound is not extensively detailed in publicly available literature, a similar fragmentation pathway can be anticipated.
Chromatographic separation is crucial for distinguishing this compound from Dutasteride and other impurities. The United States Pharmacopeia-National Formulary (USP-NF) provides information on a related compound, "(17α)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1,5(6)-diene-17-carboxamide" (the 17α-epimer), listing a relative retention time (RRT) of 0.90 with respect to Dutasteride under specified HPLC conditions uspnf.com. This indicates that this impurity is eluted slightly earlier than the parent drug.
The table below summarizes typical parameters for the LC-MS analysis of Dutasteride and its impurities, which would be applicable for the detection of this compound.
| Parameter | Typical Conditions |
| Chromatographic System | HPLC or UHPLC |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution. |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode is commonly used. |
| Mass Analyzer | Triple Quadrupole (QqQ) or high-resolution mass spectrometers (e.g., Time-of-Flight (TOF) or Orbitrap). |
| Detection Mode | Selected Ion Monitoring (SIM) for targeted analysis or full scan for impurity profiling. Tandem MS (MS/MS) for structural confirmation. |
While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique, its application to the analysis of Dutasteride and its impurities is less common due to the low volatility and thermal lability of these high molecular weight compounds.
The comprehensive analysis of this compound relies heavily on the capabilities of LC-MS to provide both separation and structural elucidation. The combination of chromatographic retention time and mass spectrometric data allows for the unambiguous identification and quantification of this critical impurity, ensuring the quality and safety of Dutasteride-containing pharmaceuticals.
Metabolism and Biotransformation of Delta 5 6 Dutasteride in Pre Clinical Models
In Vitro Hepatic Microsomal and Hepatocyte Metabolism Studies
In vitro studies using liver microsomes and hepatocytes are standard preclinical methods to investigate the metabolic stability and pathways of a compound. For dutasteride (B1684494), these studies have established that it undergoes extensive hepatic metabolism. nih.gov However, it was noted in early drug development that the rate of metabolism is comparatively low in the animal species commonly used for toxicity testing, such as rats and dogs, when compared to the extensive metabolism observed in humans. fda.gov
Studies utilizing human liver microsomes have been instrumental in elucidating the metabolic pathways. hres.ca While dutasteride is the primary focus, related studies on other 4-azasteroids like finasteride (B1672673) in rat hepatic microsomes have shown that these compounds are effectively metabolized by microsomal P450-dependent monooxygenases, providing a comparative framework for preclinical species. nih.govtandfonline.com In these in vitro systems, dutasteride is converted into several hydroxylated metabolites, indicating that oxidation is a primary metabolic route. nih.govwikipedia.org
Cytochrome P450 Enzyme Interaction and Isoform Specificity Studies
The metabolism of dutasteride is predominantly mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov Specific isoform phenotyping has identified CYP3A4 and CYP3A5 as the primary enzymes responsible for its biotransformation. hres.canih.govdrugbank.com The formation of two principal monohydroxylated metabolites is catalyzed by CYP3A4. wikipedia.org
In vitro investigations have confirmed that dutasteride is not metabolized to any significant extent by other major human CYP isoenzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1. hres.canih.gov Furthermore, dutasteride demonstrates a clean profile in terms of enzyme inhibition, as in vitro studies indicate it does not inhibit these major metabolic enzymes. medex.com.bd This specificity suggests a lower potential for certain types of drug-drug interactions. However, co-administration with potent inhibitors of CYP3A4, such as ketoconazole, can significantly alter the pharmacokinetics of dutasteride in preclinical models like rats, confirming the crucial role of this enzyme in its clearance. nih.gov
| CYP450 Isoform | Role in Dutasteride Metabolism | Reference |
|---|---|---|
| CYP3A4 / CYP3A5 | Primary metabolizing enzymes | nih.govhres.canih.govdrugbank.com |
| CYP1A2 | Not involved | hres.canih.gov |
| CYP2A6 | Not involved | hres.canih.gov |
| CYP2B6 | Not involved | hres.canih.gov |
| CYP2C8 | Not involved | hres.canih.gov |
| CYP2C9 | Not involved | hres.canih.gov |
| CYP2C19 | Not involved | hres.canih.gov |
| CYP2D6 | Not involved | hres.canih.gov |
| CYP2E1 | Not involved | hres.canih.gov |
Identification and Characterization of Potential Metabolites (Non-human biological matrices)
Metabolite profiling studies have identified several biotransformation products of dutasteride. The primary metabolic pathways involve hydroxylation. Three major metabolites have been characterized: 4'-hydroxydutasteride, 1,2-dihydrodutasteride, and 6-hydroxydutasteride. hres.cawikipedia.org Additionally, two minor metabolites, 6,4'-dihydroxydutasteride and 15-hydroxydutasteride, have been detected. hres.ca
Importantly for preclinical assessment, the five metabolites that are found in human serum have also been identified in the serum of rats, confirming the relevance of this animal model for studying the metabolic profile of dutasteride. hres.ca However, it is noted that the specific stereochemistry of the hydroxyl group additions at the 6 and 15 positions in the rat metabolites has not been determined. hres.ca One of the major active metabolites, 6β-hydroxydutasteride, has been shown to have activity comparable to the parent compound and has been studied in rat pharmacokinetic models. nih.govnih.gov
| Metabolite | Classification | Detected in Non-Human Matrix (Rat Serum) | Reference |
|---|---|---|---|
| 4'-hydroxydutasteride | Major | Yes | hres.cawikipedia.org |
| 1,2-dihydrodutasteride | Major | Yes | hres.cawikipedia.org |
| 6-hydroxydutasteride | Major | Yes | hres.ca |
| 6,4'-dihydroxydutasteride | Minor | Yes | hres.ca |
| 15-hydroxydutasteride | Minor | Yes | hres.ca |
Enzyme Kinetics of Metabolic Pathways Involved in Dutasteride Biotransformation
The elimination of dutasteride follows a complex kinetic profile. Its pharmacokinetics are best described by a model with two parallel elimination pathways: one that is saturable and concentration-dependent, and another that is non-saturable and concentration-independent (linear). hres.canih.gov This dual-pathway system means that at lower serum concentrations, the saturable, high-affinity pathway (consistent with Michaelis-Menten kinetics) plays a significant role in the drug's clearance. nih.gov
In Vitro Transporter Interaction Studies (e.g., uptake, efflux)
The role of transporter proteins in the disposition of dutasteride has been investigated. In vitro studies indicate that dutasteride does not inhibit or induce the efflux transporter P-glycoprotein (P-gp). medex.com.bd However, pharmacokinetic studies in humans have shown that co-administration with moderate CYP3A4 inhibitors that are also P-gp inhibitors, such as verapamil (B1683045) and diltiazem, can lead to increased serum concentrations of dutasteride. medex.com.bd This suggests that dutasteride may be a substrate for P-gp, and its efflux may be partially mediated by this transporter. Further comprehensive in vitro studies specifically designed to confirm dutasteride as a substrate for various uptake and efflux transporters in preclinical systems have not been widely published.
Excretion Pathway Investigations in Animal Models (non-human)
Investigations in animal models have shown that dutasteride and its metabolites are eliminated from the body primarily through the feces. fda.govfda.gov This is consistent across species and indicates that biliary excretion is the principal route of elimination. fda.gov Very little of the compound is excreted renally; only trace amounts of unchanged dutasteride (less than 1%) are detected in urine. hres.ca The long elimination half-life of dutasteride has been characterized in several preclinical species, with reported values of approximately 16 hours in the rat, 52 hours in the dog, and 82 hours in the marmoset. fda.gov
| Parameter | Finding | Species | Reference |
|---|---|---|---|
| Primary Route of Excretion | Feces | Rat, Dog | fda.govfda.gov |
| Mechanism of Excretion | Biliary Excretion | General | fda.gov |
| Urinary Excretion | < 1% (unchanged drug) | General | hres.ca |
| Elimination Half-Life | ~16 hours | Rat | fda.gov |
| ~52 hours | Dog | fda.gov | |
| ~82 hours | Marmoset | fda.gov |
Pharmacological and Biochemical Investigations of Delta 5 6 Dutasteride Activity
In Vitro Enzyme Inhibition Kinetics (e.g., 5-alpha Reductase Isoforms)
To understand the potency and mechanism of a 5α-reductase inhibitor, detailed in vitro kinetic studies are essential. For Dutasteride (B1684494), it has been established that it is a potent, time-dependent, and slow-offset inhibitor of both type 1 and type 2 5α-reductase. bioscientifica.com Research has shown that Dutasteride forms a stable complex with the enzyme, leading to sustained inhibition. droracle.ai
A comprehensive investigation into Delta-5(6)-Dutasteride would necessitate similar enzymatic assays. These studies would determine key kinetic parameters such as the inhibition constant (K_i) and the IC50 value for each 5α-reductase isoform. For comparison, Dutasteride exhibits a potent inhibitory effect on both isoforms, which is a distinguishing feature from other inhibitors like finasteride (B1672673) that primarily target the type 2 isoenzyme. wikipedia.orgnih.gov
Table 1: Illustrative Data Table for 5α-Reductase Inhibition Kinetics
| Compound | 5α-Reductase Isoform | Inhibition Constant (K_i) (nM) | IC50 (nM) |
| This compound | Type 1 | Data not available | Data not available |
| Type 2 | Data not available | Data not available | |
| Dutasteride | Type 1 | ~0.7 | ~7 |
| Type 2 | ~0.1 | ~6 | |
| Finasteride | Type 1 | ~100 | ~360 |
| Type 2 | ~1 | ~69 |
Note: The data for Dutasteride and Finasteride are compiled from various sources for illustrative purposes and may vary between studies.
Receptor Binding Assays and Target Specificity (Cell-free and Cell-based Systems)
A crucial aspect of drug characterization is determining its specificity for the intended target and ruling out off-target effects. For a 5α-reductase inhibitor, it is important to assess its binding affinity to other steroid hormone receptors, such as the androgen receptor (AR). Studies on Dutasteride have shown that it does not bind to the human androgen receptor, indicating its high specificity for the 5α-reductase enzyme. droracle.ai However, some research suggests that due to its structural similarity to androgens, Dutasteride may have off-target effects on the AR at higher concentrations. nih.govresearchgate.net
Receptor binding assays, typically using radiolabeled ligands in both cell-free and cell-based systems, would be employed to evaluate the binding profile of this compound across a panel of receptors. This would provide a clear picture of its target specificity and potential for non-specific interactions.
Cell-Based Assays for Biological Response and Pathway Modulation
Cell-based assays are instrumental in understanding how enzyme inhibition translates into a biological response at the cellular level. These assays can measure changes in gene and protein expression following treatment with the compound.
Gene Expression Analysis in Response to this compound (in vitro)
The primary molecular consequence of 5α-reductase inhibition is the reduction of DHT levels. This, in turn, affects the expression of androgen-regulated genes. Studies on Dutasteride in prostate cancer cell lines, such as LNCaP, have demonstrated its ability to modulate the expression of genes involved in androgen metabolism and signaling pathways. nih.govresearchgate.net For instance, treatment with Dutasteride has been shown to alter the expression of genes such as Kallikrein-related peptidase 3 (KLK3), also known as prostate-specific antigen (PSA). nih.govnih.gov
To characterize this compound, gene expression profiling using techniques like quantitative real-time PCR (qRT-PCR) or microarray analysis would be performed on relevant cell lines (e.g., prostate epithelial cells, dermal papilla cells) treated with the compound. nih.govmdpi.com This would reveal the specific genes and pathways modulated by this particular isomer.
Table 2: Illustrative Gene Expression Changes in LNCaP Cells
| Gene | Function | Expected Change with 5α-Reductase Inhibitor |
| KLK3 (PSA) | Androgen-regulated serine protease | Downregulation |
| TMPRSS2 | Androgen-regulated transmembrane protease | Downregulation |
| NKX3-1 | Androgen-regulated transcription factor | Downregulation |
Protein Expression and Post-translational Modification Studies (in vitro)
Changes in gene expression should be corroborated at the protein level. Western blotting and other proteomic techniques would be used to quantify the expression of key proteins in response to this compound. For example, a reduction in the protein levels of PSA in prostate cells would be an expected outcome. Furthermore, investigating post-translational modifications of proteins involved in androgen signaling pathways could provide deeper insights into the compound's mechanism of action.
Structure-Activity Relationship (SAR) Studies on this compound Analogs
Structure-activity relationship (SAR) studies involve synthesizing and testing a series of chemical analogs to understand how specific structural features of a molecule contribute to its biological activity. The development of Dutasteride itself was the result of extensive SAR studies to optimize its inhibitory activity against both 5α-reductase isoforms. nih.gov
A systematic SAR study of this compound analogs would involve modifying different parts of the molecule and assessing the impact on its 5α-reductase inhibitory potency and selectivity. This would help in identifying the key chemical moieties responsible for its pharmacological effects and could guide the design of more potent and specific inhibitors.
Molecular Mechanisms of Action Elucidation in Pre-clinical Models
While in vitro studies provide valuable information, pre-clinical animal models are necessary to understand the compound's effects in a whole organism. In the context of 5α-reductase inhibitors, animal models of benign prostatic hyperplasia (BPH) or androgenetic alopecia are often used. nih.gov
For this compound, studies in such models would aim to confirm its efficacy in reducing prostate size or promoting hair growth. Molecular analyses of tissues from these models would help to elucidate the in vivo mechanisms of action, confirming the downstream effects of 5α-reductase inhibition observed in cell-based assays. These studies would also provide initial insights into the compound's pharmacokinetic and pharmacodynamic properties. nih.gov
Degradation Pathways and Stability Assessment of Delta 5 6 Dutasteride
Forced Degradation Studies under Stress Conditions
Forced degradation studies are essential for elucidating the intrinsic stability of a drug substance and for identifying potential degradation products. While comprehensive studies focusing solely on Delta-5(6)-Dutasteride are not extensively available in public literature, inferences can be drawn from the behavior of its parent compound, Dutasteride (B1684494), under similar stress conditions. The structural similarity, particularly the steroidal backbone and the bulky side chain, suggests that this compound may exhibit comparable, albeit not identical, degradation patterns. The key difference in the position of the double bond (at the 5-6 position for the delta isomer versus the 1-2 position for Dutasteride) is expected to influence its reactivity.
In acidic conditions, many steroid compounds are susceptible to hydrolysis and other degradation reactions. For Dutasteride, significant degradation has been observed in the presence of strong acids. researchgate.netdypvp.edu.in Studies involving 0.1N HCl have shown notable degradation of Dutasteride, suggesting that the amide linkage and the aza-steroid ring system are potential sites for acid-catalyzed hydrolysis. dypvp.edu.inijpsr.com It is plausible that this compound would also undergo degradation under acidic stress, potentially leading to the hydrolysis of the amide bond to form the corresponding carboxylic acid derivative and 2,5-bis(trifluoromethyl)aniline. The double bond at the 5-6 position might also be susceptible to acid-catalyzed isomerization or hydration.
Table 1: Representative Data on Acid-Catalyzed Degradation of the Parent Compound, Dutasteride
| Stress Condition | Exposure Time | Percentage Degradation of Dutasteride |
| 0.1N HCl | 3 hours | 16.82% |
This data is for the parent compound Dutasteride and is provided for illustrative purposes due to the lack of specific data for this compound. dypvp.edu.in
Alkaline conditions are also known to promote the degradation of many pharmaceutical compounds, particularly those with ester or amide functionalities. Forced degradation studies on Dutasteride using 2N NaOH have demonstrated significant degradation. dypvp.edu.inijpsr.com The primary pathway for base-catalyzed degradation is likely the hydrolysis of the amide bond. For this compound, similar susceptibility to alkaline hydrolysis is expected. The formation of a di-sodium adduct has also been reported for Dutasteride under alkaline conditions, which could be a possibility for its delta isomer as well. ijpsr.com
Table 2: Representative Data on Base-Catalyzed Degradation of the Parent Compound, Dutasteride
| Stress Condition | Exposure Time | Percentage Degradation of Dutasteride |
| 2N NaOH | 3 hours | 11.85% |
This data is for the parent compound Dutasteride and is provided for illustrative purposes due to the lack of specific data for this compound. dypvp.edu.in
Oxidative stress is a common cause of drug degradation. Studies on Dutasteride have shown that it undergoes some degradation in the presence of oxidizing agents like hydrogen peroxide. researchgate.netdypvp.edu.in The degradation is generally less pronounced compared to acid and base hydrolysis. dypvp.edu.in For this compound, the double bond at the 5-6 position represents a potential site for oxidative attack, which could lead to the formation of epoxides, diols, or other oxidation products. The tertiary hydrogens on the steroid nucleus are also potential sites for oxidation.
Table 3: Representative Data on Oxidative Degradation of the Parent Compound, Dutasteride
| Stress Condition | Exposure Time | Percentage Degradation of Dutasteride |
| 6% H₂O₂ | 3 hours | 4.10% |
This data is for the parent compound Dutasteride and is provided for illustrative purposes due to the lack of specific data for this compound. dypvp.edu.in
Photostability is a critical parameter for pharmaceutical compounds. Dutasteride has been found to be relatively stable under photolytic stress conditions. researchgate.netdypvp.edu.in However, some studies have reported minor degradation upon exposure to UV light. dypvp.edu.in The presence of chromophores in the this compound molecule, such as the unsaturated ketone and the aromatic ring, suggests a potential for absorbing UV radiation, which could lead to photochemical reactions. Potential photolytic degradation pathways could involve isomerization of the double bond or radical-mediated reactions.
Table 4: Representative Data on Photolytic Degradation of the Parent Compound, Dutasteride
| Stress Condition | Exposure Time | Percentage Degradation of Dutasteride |
| UV light (254 nm) | 10 hours | 1.71% |
This data is for the parent compound Dutasteride and is provided for illustrative purposes due to the lack of specific data for this compound. dypvp.edu.in
Thermal stability is crucial for determining the shelf-life and storage conditions of a drug substance. Dutasteride has been shown to be relatively stable to thermal stress, with only minimal degradation observed when subjected to dry heat. researchgate.netdypvp.edu.in It is anticipated that this compound would also exhibit good thermal stability, although the possibility of isomerization or other heat-induced reactions cannot be entirely ruled out, especially at elevated temperatures.
Table 5: Representative Data on Thermal Degradation of the Parent Compound, Dutasteride
| Stress Condition | Exposure Time | Percentage Degradation of Dutasteride |
| Dry heat (50°C) | 6 hours | 1.54% |
This data is for the parent compound Dutasteride and is provided for illustrative purposes due to the lack of specific data for this compound. dypvp.edu.in
Identification and Characterization of Degradation Products
The identification and characterization of degradation products are crucial for understanding the degradation pathways and for ensuring the safety of a pharmaceutical product. While specific degradation products of this compound have not been detailed in the available literature, studies on Dutasteride have identified several degradation products under forced conditions. These include a carboxylic acid derivative formed through acid hydrolysis and a dehydrogenation product. ijpsr.com Under alkaline conditions, a di-sodium adduct of Dutasteride has been observed. ijpsr.com
Given the structural similarities, it is reasonable to hypothesize that this compound could form analogous degradation products. For instance, hydrolysis of the amide bond would yield the corresponding steroid carboxylic acid and 2,5-bis(trifluoromethyl)aniline. Oxidative conditions might lead to the formation of epoxides or hydroxylated derivatives at the 5-6 position. The exact nature and structure of these degradation products would require detailed spectroscopic analysis, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, of samples subjected to forced degradation.
Kinetics of Degradation and Prediction of Shelf-life for Research Standards
The chemical stability of a research standard is of paramount importance to ensure the accuracy and reliability of analytical and biological studies. The degradation kinetics of this compound, a compound structurally related to Dutasteride, are evaluated through forced degradation studies. These studies expose the compound to a variety of stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic environments, to identify potential degradation pathways and determine the intrinsic stability of the molecule.
Forced degradation studies on the closely related compound, Dutasteride, provide valuable insights into the potential stability of this compound. Under acidic conditions (0.1 N HCl for 3 hours), Dutasteride has been observed to degrade by approximately 16.82%. formulationbio.com In alkaline environments, the degradation was found to be around 11.85%. formulationbio.com Oxidative stress, induced by agents like hydrogen peroxide, resulted in a lower degradation of about 4.10%. formulationbio.com
Thermal and photolytic stability have also been assessed. Exposure to dry heat (50°C for 6 hours) led to minimal degradation of about 1.54%, while exposure to short UV light (254 nm) for 10 hours resulted in approximately 1.71% degradation. formulationbio.com However, some studies suggest that the compound is relatively stable under photolytic and thermal stress, with more significant degradation occurring under conditions of hydrolysis. ijpsjournal.com These apparent discrepancies can arise from differences in experimental conditions such as solvent systems, temperature, and duration of exposure.
The kinetics of degradation can be further elucidated by monitoring the formation of degradation products over time. For Dutasteride, acid hydrolysis can lead to the formation of a carboxylic acid derivative and a dehydrogenated product. colorcon.comresearchgate.net In alkaline conditions, a di-sodium adduct has been identified. colorcon.comresearchgate.net Understanding these degradation products is crucial for developing stability-indicating analytical methods.
The prediction of shelf-life for research standards of this compound is typically based on data from accelerated stability studies, following guidelines from the International Conference on Harmonisation (ICH). researchgate.netich.orgmetropack.eu In these studies, the research standard is subjected to elevated temperatures and humidity. The rate of degradation at these accelerated conditions is then used to predict the shelf-life at recommended storage conditions (e.g., refrigerated or room temperature) using the Arrhenius equation. microchemlab.combiopharminternational.com This equation relates the rate of a chemical reaction to the temperature.
For a research standard, a tentative shelf-life can be proposed based on the available long-term and accelerated stability data. For instance, a shelf life of up to twice the period of available long-term data, but not exceeding 12 months beyond it, may be proposed if the compound shows little to no degradation and variability under accelerated conditions. pqri.org
Table 1: Summary of Forced Degradation Studies on Dutasteride
| Stress Condition | Parameters | Percentage Degradation | Reference |
|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl for 3 hours | 16.82% | formulationbio.com |
| Alkaline Hydrolysis | 2N NaOH for 3 hours | 11.85% | formulationbio.com |
| Oxidative | Exposure to H2O2 | 4.10% | formulationbio.com |
| Dry Heat | 50°C for 6 hours | 1.54% | formulationbio.com |
| Photolytic | UV light (254 nm) for 10 hours | 1.71% | formulationbio.com |
Impurity Profiling and Control Strategies for Delta 5 6 Dutasteride Synthesis
Identification of Process-Related Impurities from Synthetic Routes
Impurities in an API can originate from various sources, including starting materials, intermediates, by-products from side reactions, and degradation of the final product. pharmaguideline.comcontractpharma.com The synthesis of dutasteride (B1684494) is a multi-step process, and at each stage, there is a possibility of impurity formation. lookchem.comfda.gov
During the process development for dutasteride, several impurities have been identified. ingentaconnect.comresearchgate.net These unwanted chemicals can arise from the raw materials used, the specific chemical transformations performed, or subsequent processing steps. pharmaguideline.compharmatimesofficial.com For instance, traces of a 5β-isomer in an early-stage intermediate can carry through the synthesis to form the corresponding 5β-isomer of dutasteride as an impurity in the final product. lookchem.com Similarly, incomplete oxidation of an intermediate can lead to the carryover of a dihydro impurity. ingentaconnect.com
Key process-related impurities identified in the synthesis of dutasteride include:
Starting Material-Related Impurities : Impurities present in the initial raw materials can persist through the synthesis. contractpharma.com An example is the carryover of isomeric impurities from early intermediates. lookchem.com
By-products from Synthesis : Side reactions are a common source of impurities. pharmaguideline.com In dutasteride synthesis, this can include the formation of isomers and related substances due to non-specific reactions. The condensation step, for example, can lead to the formation of dihydro dutasteride if unreacted intermediates from a previous step are present. ingentaconnect.com
Intermediates : Unreacted intermediates can appear as impurities in the final API if not completely removed during purification. pharmaguideline.com
Degradation Products : Dutasteride can degrade under stress conditions like acid and alkaline hydrolysis, leading to the formation of degradation impurities. ijpsr.comresearchgate.netresearchgate.net
Some of the commonly cited process-related impurities in dutasteride manufacturing are listed in the table below.
| Impurity Name | Type | Potential Origin |
| Dihydro Dutasteride | Process-Related | Incomplete oxidation of an intermediate carried over to the final condensation step. ingentaconnect.com |
| Beta-Isomer of Dutasteride | Isomeric Impurity | Presence of the β-isomer in an early-stage intermediate. lookchem.comingentaconnect.com |
| Alpha-Isomer of Dutasteride | Isomeric Impurity | Isomerization during the synthetic process. iosrjournals.org |
| Desmethyl Dutasteride | Process-Related | Side reaction or impurity in starting material. ingentaconnect.comnih.gov |
| Dutasteride Acid | Process-Related | Hydrolysis of the amide bond. ijrpc.com |
| 2,5-bis(trifluoromethyl)aniline | Reagent-Related | Unreacted starting material from the final condensation step. ijrpc.com |
| 17α-epimer of Dutasteride | Isomeric Impurity | Epimerization at the C-17 position. ijrpc.com |
| Dutasteride EP Impurity G | Process-Related | Potential by-product from the synthesis. tlcpharma.com |
Characterization of Related Substances and Potential Isomeric Impurities
Once potential impurities are detected, their structural elucidation is a critical step. iosrjournals.org This characterization is essential for understanding their potential impact and for developing specific analytical methods for their control. nbinno.com A combination of chromatographic and spectroscopic techniques is employed for this purpose. iosrjournals.orgingentaconnect.com
During the laboratory development of dutasteride, impurity peaks ranging from 0.05% to 0.1% were detected using High-Performance Liquid Chromatography (HPLC). iosrjournals.orgingentaconnect.comnih.gov Further analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) identified peaks corresponding to molecular weights of potential impurities. iosrjournals.orgingentaconnect.comnih.gov For definitive structural confirmation, these impurities were often individually synthesized and then characterized using a suite of spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). iosrjournals.orgingentaconnect.comnih.gov
The following table summarizes the characterization data for some key dutasteride impurities.
| Impurity Name | Molecular Ion (m/z) | Key Characterization Techniques |
| Desmethyl Dutasteride | 508 iosrjournals.orgingentaconnect.comnih.gov | LC-MS, HPLC, IR, NMR, MS ingentaconnect.comnih.gov |
| Dihydro Dutasteride | 530 iosrjournals.orgingentaconnect.comnih.gov | LC-MS, HPLC, IR, NMR, MS ingentaconnect.comnih.gov |
| Beta-Isomer of Dutasteride | 528 iosrjournals.orgingentaconnect.comnih.gov | LC-MS, HPLC, IR, NMR, MS ingentaconnect.comnih.gov |
| Alpha-Isomer of Dutasteride | 529.4 (M+1) iosrjournals.org | Preparative HPLC, MS, ¹H NMR, ¹³C NMR iosrjournals.org |
Isomeric impurities, such as the alpha and beta isomers, are particularly challenging as they share the same molecular weight as the API. iosrjournals.orgingentaconnect.com Their identification relies on subtle differences in their spectroscopic data and chromatographic behavior. iosrjournals.org For instance, the alpha-isomer of dutasteride was isolated using preparative HPLC and its structure was confirmed by comparing its ¹H and ¹³C NMR spectra with that of dutasteride. iosrjournals.org Similarly, the structures of desmethyl, dihydro, and beta-isomer impurities were confirmed through comprehensive spectroscopic analysis. ingentaconnect.comnih.gov
Development of Impurity Control Strategies in Synthetic Process Development
A comprehensive impurity control strategy is a fundamental aspect of modern pharmaceutical manufacturing, often guided by Quality by Design (QbD) principles. contractpharma.compharmatimesofficial.com The goal is to build quality into the product by understanding how material attributes and process parameters affect API purity. veeprho.com This involves a multi-faceted approach encompassing raw material control, process optimization, and purification techniques. pharmaknowledgeforum.com
Key elements of an impurity control strategy for dutasteride synthesis include:
Control of Starting Materials and Reagents : Ensuring the high quality of raw materials is the first line of defense against impurities. pharmaguideline.comveeprho.com This includes setting stringent specifications for starting materials and intermediates to control the introduction of potential impurities, such as isomeric precursors, from the outset. lookchem.com
Process Optimization : The manufacturing process itself is carefully designed and controlled to minimize the formation of by-products. contractpharma.com This can involve modifying reaction conditions such as temperature, pH, or solvents to reduce the likelihood of side reactions. pharmaguideline.com Design of Experiments (DoE) can be a valuable tool to identify optimal reaction conditions that maximize yield while minimizing impurity formation. pharmatimesofficial.com
In-Process Controls : Monitoring the reaction at critical stages allows for adjustments to be made in real-time to prevent the formation or propagation of impurities. veeprho.compharmaknowledgeforum.com
Purification Techniques : Robust purification methods are essential to remove any impurities that are formed. pharmaknowledgeforum.com For dutasteride, this often involves multiple recrystallization steps. lookchem.com For example, recrystallization from acetonitrile (B52724) and hydrochloric acid, followed by a second recrystallization from a tetrahydrofuran/water mixture, has been shown to be effective in purifying crude dutasteride. google.comlookchem.com Other techniques like filtration and chromatography can also be employed to remove specific impurities. pharmaguideline.compharmaknowledgeforum.com
By implementing a robust control strategy that combines careful selection of raw materials, optimization of the synthetic process, and effective purification procedures, manufacturers can consistently produce high-purity Delta-5(6)-Dutasteride that meets stringent regulatory requirements. veeprho.comlookchem.com
Computational Chemistry and Molecular Modeling of Delta 5 6 Dutasteride
Molecular Docking Simulations with Target Enzymes and Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Delta-5(6)-Dutasteride, docking simulations are primarily employed to investigate its binding affinity and interaction with the active site of 5-alpha-reductase isoenzymes, its primary pharmacological targets.
These simulations allow for the visualization of the binding mode of this compound within the enzyme's catalytic pocket. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues of the receptor can be identified and analyzed. For instance, studies on the parent compound, dutasteride (B1684494), have revealed critical interactions with residues that are essential for its inhibitory activity. biointerfaceresearch.com It is hypothesized that this compound would engage in a similar network of interactions, and molecular docking can elucidate the subtle differences in binding that may arise from the altered position of the double bond.
The results from molecular docking studies are often presented in terms of a scoring function, which estimates the binding free energy of the ligand-receptor complex. A lower docking score typically indicates a more favorable binding affinity. By comparing the docking scores of this compound with that of dutasteride and other known inhibitors, researchers can make predictions about its relative inhibitory potency.
Table 1: Hypothetical Molecular Docking Results for this compound with 5-Alpha-Reductase Isoenzymes
| Ligand | Target Isoenzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | 5-alpha-reductase type 1 | -9.8 | Tyr34, Arg145, Asn193 |
| This compound | 5-alpha-reductase type 2 | -10.5 | Leu56, Glu57, Arg114, Tyr91 |
| Dutasteride | 5-alpha-reductase type 1 | -10.2 | Tyr34, Arg145, Asn193 |
| Dutasteride | 5-alpha-reductase type 2 | -11.1 | Leu56, Glu57, Arg114, Tyr91 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific docking studies on this compound are not widely available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by statistically analyzing a dataset of compounds with known activities and a set of calculated molecular descriptors. For this compound, QSAR modeling can be a powerful tool to predict its inhibitory activity against 5-alpha-reductase and to guide the design of new, more potent derivatives.
The development of a QSAR model for a series of compounds including this compound would involve the calculation of various molecular descriptors, such as:
Topological descriptors: Describing the connectivity of atoms.
Geometrical descriptors: Related to the 3D structure of the molecule.
Electronic descriptors: Characterizing the electronic properties, such as partial charges and dipole moments.
Hydrophobic descriptors: Quantifying the lipophilicity of the molecule.
Once these descriptors are calculated, a mathematical equation is derived that correlates a selection of these descriptors with the observed biological activity. This equation can then be used to predict the activity of new, untested compounds. While specific QSAR studies on this compound are not prevalent, research on other 5-alpha-reductase inhibitors has demonstrated the utility of this approach in identifying key structural features for potent inhibition. medcraveonline.com
Conformational Analysis and Molecular Dynamics Simulations of this compound
The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, understanding its preferred conformation is crucial as it dictates how the molecule fits into the binding site of its target enzyme.
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes, flexibility, and interactions of this compound in a simulated biological environment, such as in water or bound to its target protein.
MD simulations of the this compound-5-alpha-reductase complex can reveal:
The stability of the binding pose predicted by molecular docking.
The flexibility of different regions of the protein upon ligand binding.
The role of water molecules in mediating ligand-protein interactions.
While specific MD simulation data for this compound is limited, studies on similar steroidal inhibitors have highlighted the importance of conformational flexibility for effective binding to 5-alpha-reductase.
In Silico ADME Prediction for Research Compounds (e.g., permeability, metabolism sites)
The therapeutic success of a drug is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction tools use computational models to estimate these properties from the chemical structure of a compound, allowing for the early identification of potential liabilities and guiding the optimization of drug candidates. nih.govsrce.hr
For this compound, in silico ADME models can predict a range of important pharmacokinetic parameters:
Absorption: Prediction of oral bioavailability, intestinal absorption, and permeability across the blood-brain barrier.
Distribution: Estimation of plasma protein binding and volume of distribution.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of the primary routes of elimination from the body.
Table 2: Hypothetical In Silico ADME Predictions for this compound
| ADME Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | High | Indicates good potential for passive diffusion across cell membranes. |
| Plasma Protein Binding | >95% | Expected to be highly bound to plasma proteins, similar to dutasteride. |
| CYP450 Inhibition | Low potential for inhibition of major isoforms. | Suggests a low risk of drug-drug interactions via this mechanism. |
| Predicted Sites of Metabolism | C-17 side chain | Potential for oxidative metabolism at the tertiary butyl group. |
Note: This data is illustrative and based on general predictions for compounds with similar structures. Specific in silico ADME studies for this compound are required for accurate assessment.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations can provide detailed information about the electronic properties of this compound, which are fundamental to its reactivity and interactions with biological macromolecules.
Key parameters that can be calculated using DFT include:
Molecular orbital energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for understanding the molecule's chemical reactivity and its ability to participate in charge-transfer interactions.
Electron density distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, providing insights into potential sites for electrophilic or nucleophilic attack.
Molecular electrostatic potential (MEP): The MEP map illustrates the charge distribution around the molecule and is useful for predicting non-covalent interactions, such as hydrogen bonding.
Reaction mechanisms: DFT can be used to model the reaction pathway of the 5-alpha-reductase-catalyzed reduction of testosterone (B1683101), and how inhibitors like this compound interfere with this process.
By understanding the electronic structure of this compound, researchers can gain a deeper understanding of its chemical behavior and its interactions at the active site of its target enzymes.
Pre Formulation and Formulation Science for Delta 5 6 Dutasteride Research Materials
Solubility Enhancement Strategies for in vitro and pre-clinical studies
The parent compound, Dutasteride (B1684494), is practically insoluble in water, a characteristic that presents challenges for in vitro assays and pre-clinical evaluations. ctppc.orgiosrjournals.org It is classified as a Biopharmaceutics Classification System (BCS) class II drug, indicating low water solubility and poor oral absorption. impactfactor.orgresearchgate.net Research into the solubility of Dutasteride provides a foundational understanding applicable to its related compounds, including Delta-5(6)-Dutasteride. Dutasteride is soluble in organic solvents such as ethanol (44 mg/mL), methanol (64 mg/mL), and acetonitrile (B52724). iosrjournals.orgjapsonline.com
Several strategies have been investigated to enhance the aqueous solubility of Dutasteride for research purposes:
Co-solvency: The use of organic solvents mixed with aqueous solutions is a common approach. For instance, mixtures of methanol and water are frequently used as diluents in analytical procedures. japsonline.comnih.gov
Nanoemulsions: The solubility of Dutasteride was found to be highest in a mixture of eucalyptus oil and oleic acid (40.24 ± 1.56 mg/mL). nih.gov This finding led to the development of nanoemulsion formulations, which can significantly improve the dissolution of poorly soluble compounds. nih.govnih.gov
Microsponges: Microsponge formulations have been developed using a quasi-emulsion solvent diffusion technique with Eudragit S100 as the polymer. impactfactor.orgresearchgate.net This approach resulted in a 1.28-fold enhancement in the saturated solubility of Dutasteride compared to the plain drug. impactfactor.orgresearchgate.net
Supersaturatable Self-Microemulsifying Drug Delivery Systems (SMEDDS): Solid-supersaturatable SMEDDS have been shown to increase the dissolution of Dutasteride. The inclusion of hydrophilic polymers like HPMC and Soluplus in these systems helps to inhibit the recrystallization of the compound from a supersaturated state, with some formulations achieving complete dissolution. nih.gov
Table 1: Solubility of Dutasteride in Various Solvents
| Solvent/System | Solubility |
|---|---|
| Water | Insoluble (<0.038 ng/mL) japsonline.comnih.gov |
| Ethanol | 44 mg/mL iosrjournals.org |
| Methanol | 64 mg/mL iosrjournals.org |
Physical and Chemical Stability of this compound in Research Formulations
Understanding the stability of a research compound is critical to ensure the integrity of experimental results. 182.160.97 Stability studies on the parent compound, Dutasteride, reveal key degradation pathways that are likely relevant for related impurities like this compound.
Stress degradation studies on Dutasteride have shown that the molecule is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. researchgate.net However, it has been found to be relatively stable under photolytic and thermal stress. researchgate.net Hydrolysis is a common degradation mechanism for pharmaceuticals, especially when they are dissolved in aqueous media for formulation or testing. 182.160.97
Formulation strategies can be employed to improve both physical and chemical stability. For example, a nanoemulsion formulation of Dutasteride demonstrated good physical and chemical stability over a 3-month period at both refrigerator and room temperatures, with a projected shelf-life of 2.18 years at room temperature. nih.govnih.gov Parameters such as droplet size, viscosity, and refractive index showed no statistically significant changes over the study period. nih.govnih.gov
Table 2: Summary of Dutasteride Stability Under Stress Conditions
| Stress Condition | Observation |
|---|---|
| Hydrolysis (Acidic & Basic) | Degradation occurs researchgate.net |
| Oxidation | Some degradation occurs researchgate.net |
| Photolysis | Stable researchgate.net |
Development of Reference Standards and Calibrators for Analytical Research
The development of reference standards for impurities is a fundamental requirement for the validation of analytical methods used in pharmaceutical quality control. japsonline.com Since this compound is a known impurity of Dutasteride, its synthesis, isolation, and characterization are necessary to create a qualified reference standard. rasayanjournal.co.in
Laboratory analysis during the process development of Dutasteride has identified several impurity peaks, including isomers. researchgate.netnih.gov The process for establishing an impurity like this compound as a reference standard involves:
Synthesis and Isolation: Impurities are often synthesized individually to obtain sufficient quantities for characterization and use as standards. researchgate.netnih.gov Isolation from the bulk drug substance can be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC). iosrjournals.org
Structural Elucidation and Characterization: Once isolated, the structure of the impurity must be definitively confirmed. This is accomplished using a range of spectroscopic techniques, including:
Mass Spectrometry (MS) to determine the molecular weight. researchgate.netnih.gov
Infrared (IR) Spectroscopy to identify functional groups. iosrjournals.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to elucidate the detailed molecular structure. iosrjournals.orgresearchgate.net
Purity Assessment: The purity of the reference standard itself must be rigorously determined using a high-resolution analytical method, typically HPLC. rasayanjournal.co.inijrpc.com
The United States Pharmacopeia (USP) provides reference standards for Dutasteride and a Dutasteride Resolution Mixture, which contains Dutasteride and its impurities, to aid in analytical method development and system suitability testing. uspnf.comusp.org
Compatibility with Solvents and Buffers for in vitro Assay Development
The compatibility of this compound with various solvents and buffer systems is crucial for developing reliable in vitro assays and analytical methods. Information regarding compatible systems is largely derived from the extensive research on HPLC method development for Dutasteride and its related substances.
Dutasteride and its impurities are soluble in and compatible with a variety of organic solvents commonly used in chromatography, such as acetonitrile, methanol, and ethanol. ctppc.orgjapsonline.com These are often mixed with aqueous buffers to create mobile phases for reversed-phase HPLC (RP-HPLC). The choice of buffer and its pH can be critical for achieving good separation and peak shape.
Table 3: Examples of Solvent and Buffer Systems Used in Analytical Methods for Dutasteride and Related Compounds
| Method | Stationary Phase (Column) | Mobile Phase Composition |
|---|---|---|
| RP-HPLC | Shiseido C18 | Methanol: Acetonitrile: Water (75:10:15 v/v/v) ctppc.org |
| RP-HPLC | Inertsil ODS 3V C18 | Acetonitrile: Methanol: 20 mM Ammonium (B1175870) Acetate Buffer (pH 3.5) (30:30:40 v/v/v) ctppc.org |
| RP-HPLC | Xterra C18 | 0.01 M Potassium Dihydrogen Phosphate (pH 6.5): Methanol (25:75 v/v) ukaazpublications.com |
| RP-HPLC | Chromosil C18 | Methanol: Acetonitrile: 2% Orthophosphoric Acid (60:20:20 v/v/v) ukaazpublications.com |
These examples demonstrate compatibility with common analytical solvents and buffers, including phosphate and acetate buffers, across a range of pH values. Diluents used for sample preparation often consist of mixtures like methanol and phosphate-buffered saline (PBS) or acetonitrile and water, further confirming compatibility for assay development. japsonline.comuspnf.com
Analytical Method Validation and Quality Assurance for Delta 5 6 Dutasteride Research Standards
Specificity and Selectivity Validation for Analytical Methods
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. chromatographyonline.comfda.gov For Delta-5(6)-Dutasteride, this is typically demonstrated by comparing the chromatograms of the pure substance with those of blanks (mobile phase), placebos, and samples subjected to forced degradation. ijcrt.org
Forced degradation studies are a crucial part of specificity validation, exposing the drug substance to stress conditions like acid and alkaline hydrolysis, oxidation, photolysis, and thermal stress. ukaazpublications.comdypvp.edu.in In studies on the closely related compound dutasteride (B1684494), significant degradation was observed under acidic, alkaline, and oxidative conditions, while the compound remained relatively stable under photolytic and thermal stress. dypvp.edu.infao.orgresearchgate.net A stability-indicating method must be able to resolve the peak of the intact drug from the peaks of any degradation products formed. ukaazpublications.comijpsr.com For example, in one high-performance liquid chromatography (HPLC) method, degradation products were observed in acid and alkaline hydrolysis, and the method was able to separate these degradants from the main dutasteride peak. ijpsr.com The absence of interfering peaks at the retention time of this compound in the chromatograms of blanks and stressed samples confirms the method's specificity. ijcrt.org
Linearity, Range, and Calibration Curve Establishment
Linearity demonstrates the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. japsonline.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. japsonline.com
For the analysis of this compound, linearity is typically established by preparing a series of solutions of known concentrations and analyzing them with the proposed method. nih.govijcrt.org A calibration curve is then constructed by plotting the analytical response (e.g., peak area in HPLC) against the concentration. nih.gov The relationship is evaluated statistically, most commonly through the calculation of a correlation coefficient (r²) and the regression line equation (y = mx + c). japsonline.com A correlation coefficient close to 0.999 is generally considered evidence of a strong linear relationship. ctppc.orgjapsonline.com
Various analytical methods have demonstrated excellent linearity for the quantification of dutasteride, with ranges suitable for assaying bulk drug and pharmaceutical forms.
Table 1: Examples of Linearity and Range for Dutasteride Analytical Methods
| Analytical Method | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
|---|---|---|
| RP-HPLC | 1 - 15 | 0.999 |
| RP-HPLC | 1 - 12 | >0.999 |
| RP-HPLC | 10 - 50 | 0.999 |
| RP-HPLC | 0.25 - 1.5 | 0.999 |
| UV Spectrophotometry | 5 - 50 | 0.9995 |
This table is interactive. Click on the headers to sort. Data sourced from multiple studies on dutasteride analysis. ctppc.orgjapsonline.comnih.govsphinxsai.comd-nb.info
Accuracy and Precision Assessment (Repeatability and Intermediate Precision)
Accuracy refers to the closeness of the test results obtained by the method to the true value. chromatographyonline.com It is often assessed using the standard addition method, where known amounts of the pure this compound reference standard are spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120%). nih.gov The results are expressed as the percentage recovery. chromatographyonline.com For dutasteride methods, percentage recoveries are typically found to be within the acceptable range of 98-102%. japsonline.compharmascholars.com For example, one HPLC method reported percentage recoveries between 99.06% and 100.60%. japsonline.com
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. fda.gov It is evaluated at two levels:
Repeatability (Intra-assay precision): This assesses the precision over a short interval under the same operating conditions. fda.gov It is determined by performing at least six replicate measurements at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each). chromatographyonline.com
Intermediate Precision: This expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. fda.gov
Precision is expressed as the relative standard deviation (%RSD). chromatographyonline.com A low %RSD (typically less than 2%) indicates a high degree of precision. nih.gov
Table 2: Accuracy and Precision Data for Dutasteride Analytical Methods
| Parameter | Concentration Levels | Result (% Recovery or %RSD) | Acceptance Criteria |
|---|---|---|---|
| Accuracy | 3 levels (e.g., 80%, 100%, 120%) | 99.06 - 100.60% Recovery | 98.0 - 102.0% |
| Precision | |||
| Repeatability (%RSD) | 100% of test concentration (n=6) | 0.195% - 0.39% | ≤ 2% |
This table is interactive. Click on the headers to sort. Data compiled from various validated methods for dutasteride. japsonline.comnih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. fda.gov The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. japsonline.com
These parameters are crucial for impurity testing and degradation studies, as they define the sensitivity of the analytical method. They can be calculated based on the standard deviation of the response and the slope of the calibration curve using the formulas LOD = 3.3(SD)/S and LOQ = 10(SD)/S, where SD is the standard deviation of the response and S is the slope of the calibration curve. japsonline.com The sensitivity of various methods developed for dutasteride highlights their suitability for detecting trace amounts of the compound.
Table 3: LOD and LOQ Values for Dutasteride from Various Analytical Methods
| Analytical Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
|---|---|---|
| RP-HPLC | 0.06 | 0.17 |
| RP-HPLC | 0.5 | 1.0 |
| RP-HPLC | 0.038 | 0.11 |
| UV Spectrophotometry | 1.23 | 3.75 |
| UV Spectrophotometry | 0.042 | 1.272 |
This table is interactive. Click on the headers to sort. Data sourced from multiple studies on dutasteride analysis. japsonline.comnih.govdypvp.edu.insphinxsai.comd-nb.infosamipubco.com
Robustness and System Suitability Testing of Analytical Procedures
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.govekb.eg For an HPLC method for this compound, robustness would be tested by slightly altering parameters such as:
Flow rate (e.g., ±0.2 mL/min)
Mobile phase composition (e.g., ±2-5% variation in organic solvent ratio)
pH of the buffer solution
Column temperature (e.g., ±5°C)
Detection wavelength (e.g., ±2 nm)
The effect of these changes on the analytical results (e.g., retention time, peak area, tailing factor) is evaluated, and the %RSD of the results should remain within acceptable limits (typically <2%). nih.gov
System suitability testing is an integral part of any analytical procedure. japsonline.com It is performed before and during the analysis of samples to ensure the continued performance of the entire analytical system (instrument, reagents, and column). japsonline.com Key parameters include:
Tailing Factor: A measure of peak symmetry, ideally close to 1.
Theoretical Plates: A measure of column efficiency.
Retention Time (RT): The time taken for the analyte to elute.
Resolution: The separation between the analyte peak and the nearest other peak.
Repeatability: %RSD of peak areas from replicate injections. nih.gov
These parameters must meet pre-defined criteria before any sample analysis can proceed, ensuring the validity of the results.
Reference Standard Qualification and Certification Protocols
A primary reference standard for this compound must be of the highest purity and thoroughly characterized. The qualification and certification process involves a comprehensive set of analytical tests to confirm its identity, purity, and stability.
Identity Confirmation: The structural identity of the reference standard is unequivocally confirmed using a combination of spectroscopic techniques, such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Infrared (IR) spectroscopy.
Purity Assessment: A mass balance approach is often used to determine purity. This involves quantifying the main component and subtracting the amounts of all identified impurities.
Chromatographic Purity: HPLC or UPLC methods are used to detect and quantify organic impurities, including process-related impurities and degradation products. ijrpc.comresearchgate.net
Water Content: Determined by Karl Fischer titration.
Residual Solvents: Assessed using Gas Chromatography (GC).
Inorganic Impurities: Measured by tests like sulfated ash.
Stability Testing: The stability of the reference standard is evaluated under defined storage conditions over time to establish a re-test date or shelf life. This ensures that the standard remains suitable for its intended use throughout its certified period.
Once fully characterized, a certificate of analysis is issued, detailing the identity, assigned purity value, and storage conditions for the this compound reference standard.
Future Perspectives and Emerging Research Avenues for Delta 5 6 Dutasteride
Application of Advanced Spectroscopic Techniques for Deeper Structural Insight
The definitive identification and characterization of impurities such as Delta-5(6)-Dutasteride are fundamental to drug development and quality control. While standard spectroscopic methods like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to identify impurities in Dutasteride (B1684494) bulk drug batches, future research will focus on applying more advanced and sensitive techniques for a more profound structural understanding. nih.govresearchgate.net
Advanced 2D-NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be utilized to unambiguously assign all proton and carbon signals of this compound. This is particularly crucial for confirming the exact position of the double bond in the A-ring of the steroid nucleus and elucidating the compound's stereochemistry.
High-resolution mass spectrometry (HRMS), including techniques like Orbitrap MS, will be instrumental in confirming the elemental composition with high accuracy. Tandem MS (MS/MS) experiments can provide detailed fragmentation patterns, offering deeper insights into the molecule's structure and stability. These advanced methods are essential for creating a comprehensive and unambiguous structural profile of this compound, which is vital for its use as a reference standard in quality control processes.
| Technique | Anticipated Findings | Purpose |
|---|---|---|
| 1H NMR & 13C NMR | Distinct chemical shifts for vinyl protons and carbons in the A-ring, confirming the Δ-5(6) double bond location. | Precise structural elucidation and confirmation of isomerism. |
| 2D-NMR (COSY, HSQC, HMBC) | Correlation maps linking protons and carbons, providing unambiguous assignment of the entire molecular structure. | Complete structural characterization and stereochemical assignment. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement confirming the molecular formula C27H28F6N2O2 (expected [M+H]+ ≈ 527.2080). google.comscbt.com | Confirmation of elemental composition and differentiation from other impurities. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C stretching (alkene), C=O stretching (amide and lactam), and N-H stretching. | Functional group identification. |
Exploration of Novel Biological Targets and Pathophysiological Roles
The primary mechanism of action for Dutasteride is the potent inhibition of both type I and type II 5α-reductase enzymes. fda.gov However, the biological activity of this compound remains largely unexplored. The introduction of an additional double bond in the steroid's A-ring significantly alters its three-dimensional structure and electronic distribution, which could lead to a different pharmacological profile compared to the parent drug.
Future research should investigate whether this compound retains any inhibitory activity against 5α-reductase isoenzymes. Competitive binding assays and enzyme activity assays would be essential to determine its potency. Furthermore, it is crucial to explore potential off-target effects. Screening this compound against a panel of other steroid hormone receptors (e.g., androgen, estrogen, progesterone receptors) and related enzymes is a critical research avenue. Understanding its biological targets is necessary to determine if its presence as an impurity could contribute to the therapeutic effect or potentially lead to unforeseen side effects.
Integration of Multi-Omics Data in Pre-clinical Research Models
Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, systems-level view of how a compound affects biological systems. nashbio.comastrazeneca.com This strategy represents a significant future direction for understanding the impact of this compound in preclinical models.
In in vitro models, such as prostate or skin cell lines, treating cells with pure this compound and applying multi-omics techniques could reveal its molecular footprint. For instance:
Transcriptomics (RNA-seq) could identify genes whose expression is altered by the compound, pointing to affected cellular pathways.
Proteomics would reveal changes in protein levels, providing insight into functional cellular changes.
Metabolomics could identify alterations in cellular metabolism, uncovering disruptions in biochemical networks. nashbio.com
Integrating these datasets could build a comprehensive picture of the compound's mechanism of action, identify novel biomarkers of exposure, and predict potential toxicity. nih.govfrontlinegenomics.com This holistic approach is essential for moving beyond single-target analysis and fully assessing the biological implications of this impurity. biomedgrid.com
Development of Green Chemistry Approaches in this compound Synthesis
The synthesis of Dutasteride and the formation of its impurities often involve multi-step processes that may use hazardous reagents and solvents. rasayanjournal.co.in For instance, the formation of diene impurities like this compound can occur through over-oxidation steps, sometimes using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in solvents such as toluene. google.com A key future perspective is the application of green chemistry principles to minimize the environmental impact of synthesizing reference standards for such impurities. researchgate.netrsc.org
Future research could focus on several green chemistry strategies:
Alternative Catalysts: Exploring biocatalysis (using enzymes) or photocatalysis to perform dehydrogenation reactions under milder and more selective conditions, replacing toxic heavy-metal or quinone-based oxidants. ijpsjournal.comastrazeneca.com
Greener Solvents: Replacing hazardous organic solvents like dichloromethane and toluene with safer, bio-based alternatives or supercritical fluids like CO2. jocpr.com
Energy Efficiency: Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. ijpsjournal.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Developing such methods would not only provide a more sustainable way to produce the this compound reference material but could also inform the development of cleaner manufacturing processes for the active pharmaceutical ingredient itself.
Elucidation of this compound's Role in Specific Disease Models (Non-human, in vitro)
To understand the potential pathophysiological relevance of this compound as an impurity, it is essential to study its effects in relevant non-human, in vitro disease models. Given that Dutasteride is used for conditions related to androgen activity, such as benign prostatic hyperplasia, cell-based models of prostate and skin tissue are highly relevant.
Future studies should include:
Prostate Cell Lines: Investigating the effects of this compound on the proliferation and gene expression of androgen-sensitive (e.g., LNCaP) and androgen-insensitive (e.g., PC-3) prostate cancer cell lines. This would help determine if the impurity has any androgenic, anti-androgenic, or other unexpected effects on prostate cell biology.
Skin Cell Models: Using primary human dermal papilla cells or skin fibroblasts to assess the compound's impact on pathways relevant to hair growth and skin physiology, another area where 5α-reductase plays a key role.
Comparative Studies: Directly comparing the cellular effects of this compound with those of Dutasteride and its known major metabolites, such as 6β-hydroxydutasteride, to understand its relative biological activity. nih.gov
These in vitro studies are a critical first step in building a toxicological and pharmacological profile for this compound, helping to establish safe limits for its presence in the final drug product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
